molecular formula C21H28N4O4S2 B2497529 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533908-81-5

2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2497529
CAS RN: 533908-81-5
M. Wt: 464.6
InChI Key: LCWWLKNNBKBILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that often exhibit significant biological activity due to their complex structure and the presence of multiple functional groups. Such compounds are typically synthesized through multi-step chemical reactions, involving the formation of key intermediate structures that are further modified to achieve the final product.

Synthesis Analysis

The synthesis of complex molecules like the one described typically involves strategies such as nucleophilic substitution reactions, amide bond formation, and the introduction of sulfonamide groups. These processes require precise control over reaction conditions to ensure the successful formation of the desired product while minimizing side products (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including pyridine and thieno[2,3-c]pyridine moieties, which contribute to the molecule's chemical reactivity and potential biological activity. The structure often influences the compound’s interaction with biological targets, impacting its pharmacological properties (Gaber et al., 2017).

Chemical Reactions and Properties

Compounds with such structures are involved in a variety of chemical reactions, including but not limited to, redox reactions, conjugate addition, and cyclization reactions. These reactions can modify the chemical structure, leading to changes in the physical and chemical properties of the molecule (Negri et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical application in pharmaceutical formulations. These properties are influenced by the molecular structure and the presence of specific functional groups (Saganuwan, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate. The presence of functional groups such as N,N-dimethylsulfamoyl and carboxamide plays a significant role in these properties (Kamneva et al., 2018).

Scientific Research Applications

  • Synthesis of Angular Isoindole-Dione Derivatives :

    • The reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid resulted in the formation of angular (±)-7,7a-dihydropyrido[3",2":4',5']thieno[2',3':5,6]pyrimido[2,1-a]isoindole-6,12-diones. This synthesis pathway could potentially be adapted or serve as a reference for the synthesis involving similar compounds like 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (Vasilin et al., 2015).
  • Molecular Hybridization for Drug Design :

    • A molecular hybridization approach was employed to design and synthesize 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives. These derivatives were evaluated for inhibition against Mycobacterium tuberculosis, demonstrating significant potential for the development of novel antimycobacterial agents. This highlights the versatile nature of these compounds in drug design and synthesis (Samala et al., 2014).
  • Antimicrobial Activity :

    • Compounds such as 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides were reacted with various reagents to give pyridothienopyrimidines, pyridothienopyrimidobenzimidazoles, and related systems. Some of these synthesized compounds exhibited significant antimicrobial activity, indicating the potential of these molecular frameworks in the development of new antimicrobial agents (Abdel-rahman et al., 2002).

properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-13(2)25-11-10-16-17(12-25)30-21(18(16)20(27)22-3)23-19(26)14-6-8-15(9-7-14)31(28,29)24(4)5/h6-9,13H,10-12H2,1-5H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWWLKNNBKBILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.